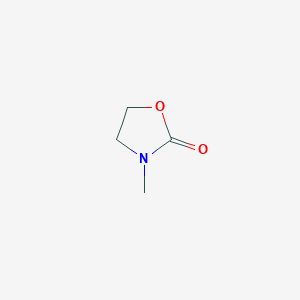

4-Methyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications, particularly as a chiral auxiliary in stereoselective transformations and as a building block in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method is the reaction of methyl isocyanate with ethanolamine, followed by oxidation to form the desired oxazolidinone. Another approach involves the reduction of amino acids to the corresponding amino alcohols, which are then cyclized using ethyl carbonate or phosgene derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and acylated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Properties

4-Methyl-1,3-oxazolidin-2-one has shown potential as an antibacterial agent due to its structural similarity to linezolid, a well-known antibiotic. Research indicates that it may inhibit bacterial protein synthesis, making it a candidate for further investigation in antimicrobial therapy. Its activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its significance in addressing antibiotic resistance issues .

Therapeutic Agent Development

The compound has been explored as a precursor for developing new antibiotics and other therapeutic agents. Its ability to form derivatives with enhanced biological activity makes it valuable in pharmaceutical research . Notably, studies have indicated its potential anti-inflammatory properties, which could expand its therapeutic applications beyond antibacterial uses .

Synthetic Applications

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating various bioactive compounds. Its functional groups allow it to participate in multiple reactions typical for oxazolidinones, facilitating the synthesis of complex molecules . It has been utilized in one-pot multi-component reactions to generate diverse bioactive heterocycles, showcasing its utility in green chemistry practices aimed at reducing hazardous waste .

Case Studies and Research Findings

-

Antibacterial Activity Assessment

A study focused on assessing the antibacterial activity of this compound against several pathogenic strains demonstrated significant inhibitory effects. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing its broad-spectrum potential . -

Synthesis of Derivatives

Research has documented various synthetic routes for producing derivatives of this compound with improved pharmacological profiles. These derivatives have been evaluated for their efficacy against resistant bacterial strains, providing insights into the structure-activity relationship of oxazolidinones . -

Mechanistic Studies

Investigations into the mechanism of action of this compound have revealed interactions with ribosomal RNA and proteins involved in bacterial translation processes. This research is crucial for understanding how the compound can be optimized for therapeutic use and how it might overcome bacterial resistance mechanisms .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary, where it facilitates the formation of stereoselective products by controlling the spatial arrangement of substituents during chemical reactions. In biological systems, derivatives of this compound, such as linezolid, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-2-oxazolidinone

- 2-Oxazolidinone

- 4,4-Dimethyl-1,3-oxazolidin-2-one

- 1,3-Dimethyl-2-imidazolidinone

Comparison: 4-Methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-2-oxazolidinone and 2-Oxazolidinone, the presence of the methyl group at the 4-position enhances its utility as a chiral auxiliary and its effectiveness in pharmaceutical applications .

Biologische Aktivität

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is CHNO, and it has garnered attention due to its potential applications in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a protein synthesis inhibitor . It disrupts the bacterial protein synthesis pathway, leading to the inhibition of bacterial growth. This mechanism is similar to that of other oxazolidinones, such as linezolid, which have been extensively studied for their antibacterial properties.

Key Mechanisms:

- Target : Bacterial ribosomes.

- Mode of Action : Inhibition of protein synthesis by binding to the ribosomal RNA.

- Result : Cell death due to the inability to produce essential proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.6 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | Variable effectiveness based on structural modifications |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. The compound has shown promise in modulating specific molecular targets involved in cancer progression, particularly through its role as a phosphoinositide 3-kinase inhibitor.

Case Studies

-

Antibacterial Efficacy in Mouse Models :

A study evaluated a novel oxazolidinone compound similar to this compound in mouse models infected with Staphylococcus aureus. Results indicated comparable efficacy to linezolid, highlighting its potential as an effective treatment for bacterial infections . -

Structure-Uptake Relationship Studies :

Research focused on optimizing the structure of oxazolidinones revealed that minor modifications could enhance permeability and efflux susceptibility across bacterial membranes. This study identified several analogs with improved activity against resistant strains of E. coli and A. baumannii, suggesting that this compound could be further developed for enhanced efficacy .

Eigenschaften

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.